
Clofibric acid
Overview
Description
Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) is the pharmacologically active metabolite of several lipid-lowering drugs, including clofibrate, etofibrate, and etofyllinclofibrate. As a peroxisome proliferator-activated receptor alpha (PPARα) agonist, it modulates lipid metabolism by enhancing fatty acid oxidation and reducing plasma triglyceride levels . Beyond its primary therapeutic role, this compound has been identified as an environmental contaminant due to its persistence in aquatic systems and resistance to conventional degradation methods . It also exhibits unique off-target effects, such as inhibiting the T1R1-T1R3 umami taste receptor in humans, a property shared with structurally similar compounds like lactisole .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clofibric acid can be synthesized through the reaction of 4-chlorophenol with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Clofibric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Environmental Impact and Biodegradation
Clofibric acid is frequently detected in aquatic environments due to its low degradation rate, raising concerns about its ecological effects. Research indicates that this compound can significantly affect aquatic organisms. For instance, a study on zebrafish (Danio rerio) demonstrated that chronic exposure to this compound impacted growth, reproduction, and embryonic development across generations .
Biodegradation Studies
Recent investigations have focused on the biodegradation of this compound using microorganisms. A notable study utilized the white-rot fungus Trametes pubescens, achieving a biodegradation yield of 60% under optimized conditions . This research underscores the potential for using fungi in bioremediation strategies to mitigate the environmental impact of pharmaceutical pollutants.
Effects on Lipid Metabolism
This compound serves as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism in various organisms. In a study involving rats, dietary this compound altered the fatty acid profile in intestinal mucosa, increasing monounsaturated fatty acids while affecting gene expression related to fatty acid metabolism .
Key Findings:
- Increased expression of stearoyl-CoA desaturase genes (SCD1 and SCD2) was observed, indicating enhanced fatty acid desaturation.
- The treatment led to significant alterations in the proportions of specific fatty acids, suggesting a targeted effect on lipid metabolism pathways.
Toxicological Studies
Toxicological assessments have revealed both acute and chronic effects of this compound on various species. In mosquitofish (Gambusia holbrooki), acute exposure resulted in decreased liver catalase activity and increased muscle lactate dehydrogenase activity, indicating oxidative stress responses . Chronic studies showed minimal effects on enzymatic activities but highlighted potential risks associated with long-term exposure.
Molecularly Imprinted Polymers for Selective Removal
Innovative approaches have been developed to selectively remove this compound from contaminated water sources using molecularly imprinted polymers (MIPs). A study demonstrated that MIPs synthesized for this compound exhibited excellent binding affinity and reusability for at least 12 cycles without significant performance loss . This technique represents a promising method for addressing pharmaceutical contaminants in water systems.
Table 1: Summary of this compound Applications
Mechanism of Action
Clofibric acid exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. Activation of PPARα leads to increased lipoprotein lipase activity, promoting the breakdown of triglycerides and the conversion of very low-density lipoproteins (VLDL) to low-density lipoproteins (LDL) and high-density lipoproteins (HDL) . This mechanism helps in reducing blood lipid levels and managing hyperlipidemia .
Comparison with Similar Compounds
Pharmacokinetic Profiles
Clofibric acid is compared with its prodrugs and other fibrates in terms of bioavailability and metabolism:
Key Findings :
- Clofibrate and this compound exhibit equivalent lipid-lowering effects in rats but differ in dogs due to species-specific conjugation pathways .
- Fenofibrate formulations show variable bioavailability depending on micronization, whereas this compound’s pharmacokinetics are less formulation-dependent .
Mechanism of Action and Receptor Interactions
This compound shares structural and functional similarities with other PPARα agonists and taste receptor inhibitors:
Key Findings :
- This compound’s T1R3 inhibition overlaps with its PPARα activation range, suggesting dual mechanisms in metabolic regulation .
- Unlike lactisole, this compound’s lipid-lowering effects are independent of taste receptor modulation .
Environmental Behavior and Degradation
This compound’s environmental persistence contrasts with degradability profiles of related compounds:
BCF* (Bioconcentration Factor): Wet-weight ratio of compound concentration in plant tissues vs. solution.
Key Findings :
- This compound degrades faster than gemfibrozil in radical-based systems due to its electron-withdrawing chlorine substituent .
- Its persistence in wastewater contrasts with ibuprofen, which is more readily biodegradable .
Structural and Functional Analogues
This compound belongs to the fibrate class, sharing a phenoxyisobutyric acid backbone with herbicides and taste inhibitors:
Key Findings :
- Phenoxy herbicides like 2,4-D exhibit weaker T1R3 binding but similar environmental challenges .
- Etofibrate’s degradation in plasma produces this compound as the primary metabolite .
Biological Activity
Clofibric acid, a pharmacologically active metabolite of the lipid-regulating drug clofibrate, has garnered attention for its diverse biological activities. This article compiles significant research findings, case studies, and data tables to elucidate the compound's biological effects, particularly in lipid metabolism and enzymatic activity modulation.
Overview of this compound
This compound is primarily known for its role in lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol. Its mechanism of action involves activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which regulates lipid metabolism.
-
Effect on Fatty Acid Metabolism :
- This compound influences the activity of various enzymes involved in fatty acid metabolism. For instance, it induces stearoyl-CoA desaturase (SCD) in the intestinal mucosa, leading to alterations in the monounsaturated fatty acid (MUFA) profile. A study reported that treatment with this compound increased the expression of SCD1 and SCD2 genes by 24-fold and 8.2-fold, respectively, compared to control groups .
-
Branched-Chain Amino Acid Metabolism :
- This compound enhances the catabolism of branched-chain amino acids (BCAAs) by increasing the activity of the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. This effect is mediated through inhibition of BCKDH kinase, which promotes the active form of the enzyme complex . The compound exhibits a biphasic effect on BCKDH flux depending on concentration and nutritional state .
-
Impact on Lipid Profiles :
- Research indicates that this compound alters lipid profiles significantly. In rats fed a diet containing this compound, there was a notable increase in oleic acid levels and changes in polyunsaturated fatty acids (PUFAs). Specifically, proportions of eicosatrienoic acids were significantly increased while linoleic acid levels decreased .
Table 1: Summary of Key Findings on this compound
Additional Biological Effects
This compound has also been studied for its potential effects beyond lipid metabolism:
- Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant effects, potentially influencing cellular stress responses.
- Biodegradation : Research has explored the biodegradation of this compound using fungal strains like Trametes pubescens, highlighting its environmental impact and potential for bioremediation .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Clofibric Acid in environmental and biological matrices?
- Methodological Answer : this compound is commonly detected using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (LC-MS/MS). For environmental water samples, solid-phase extraction (SPE) is recommended to preconcentrate the analyte, followed by LC-MS/MS for high sensitivity (limit of detection: ~0.1 ng/L) . Validation should include recovery tests (70–120%), matrix spike experiments, and cross-calibration with certified reference materials.
Q. How does this compound’s physicochemical stability influence its environmental persistence?
- Methodological Answer : this compound exhibits high hydrolytic stability (half-life >1 year at pH 7) but undergoes photodegradation in surface waters under UV light. Researchers should conduct controlled photolysis experiments using solar simulators, monitoring degradation products (e.g., chlorinated byproducts) via HPLC-UV. Stability studies must account for pH, temperature, and dissolved organic matter, as these factors significantly alter degradation kinetics .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
- Methodological Answer : In vivo studies using rodent models show that this compound undergoes glucuronidation in the liver, with renal excretion as the dominant elimination route. Researchers should use isotope-labeled this compound (e.g., deuterated analogs) in tracer studies and employ LC-MS/MS to distinguish parent compounds from metabolites. Tissue distribution assays require euthanizing subjects at timed intervals to quantify accumulation in organs .
Advanced Research Questions
Q. How can experimental designs mitigate matrix interference when analyzing this compound in wastewater?
- Methodological Answer : Matrix effects in wastewater arise from dissolved organic matter and ionic species. To address this:
- Use isotope dilution mass spectrometry (IDMS) with ¹³C-labeled this compound to correct for signal suppression/enhancement.
- Optimize SPE cartridges (e.g., hydrophilic-lipophilic balance resins) to reduce co-elution of interferents.
- Validate methods using real wastewater samples spiked with known concentrations, comparing results across multiple laboratories to assess reproducibility .
Q. What strategies resolve contradictions in ecotoxicological data on this compound’s effects on aquatic organisms?
- Methodological Answer : Discrepancies in LC₅₀ values (e.g., for Daphnia magna) often stem from variations in exposure duration, water hardness, or organism life stages. Researchers should:
- Conduct meta-analyses using PRISMA guidelines to identify confounding variables across studies.
- Perform standardized toxicity assays under OECD/EPA protocols, controlling for temperature, pH, and dissolved oxygen.
- Apply multivariate statistical models (e.g., ANCOVA) to isolate the impact of this compound from covariates .
Q. What mechanistic approaches elucidate this compound’s role as a peroxisome proliferator-activated receptor (PPAR) agonist?
- Methodological Answer :
- Use PPAR-α knockout murine models to compare transcriptional responses (e.g., via RNA sequencing) between wild-type and knockout groups.
- Employ luciferase reporter assays in HepG2 cells transfected with PPAR-α response elements to quantify receptor activation.
- Validate findings with competitive binding assays using radiolabeled ligands (³H-Clofibric Acid) to measure receptor affinity .
Q. Contradiction Analysis and Best Practices
Q. Why do studies report conflicting biodegradation rates for this compound in soil vs. aquatic systems?
- Analysis : Aerobic soil microbes (e.g., Pseudomonas spp.) degrade this compound faster (half-life ~30 days) than anaerobic aquatic sediments (>100 days). Contradictions arise from differing redox conditions, microbial consortia, and organic carbon content. To standardize results:
- Use microcosm experiments with defined soil/water ratios and inoculate with characterized microbial strains.
- Monitor degradation via stable isotope probing (SIP) combined with metagenomics to link metabolic activity to specific taxa .
Q. Data Reporting and Reproducibility Guidelines
- Experimental Documentation : Follow the Beilstein Journal’s guidelines for detailing synthesis, characterization, and statistical analyses. Include raw data (e.g., chromatograms, spectral peaks) in supplementary materials .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or environmental sampling .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCGAZHTZHNUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040661 | |
Record name | Clofibric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882-09-7 | |
Record name | Clofibric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clofibric acid [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | clofibric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | clofibric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clofibric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(p-chlorophenoxy)-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOFIBRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PF01Q249 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.